(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE: is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydrothiophenes. This compound is characterized by its unique structural features, including a tetrahydrothiophene ring, a sulfonyl group, and methoxybenzyl and methoxyphenyl substituents. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable diene with a thiol to form the tetrahydrothiophene ring. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride reagent in the presence of a base like triethylamine.
Attachment of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, using appropriate benzyl halides and phenyl halides as starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonyl group is particularly important for its binding affinity and specificity. Upon binding, it can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-N-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide group, resulting in different chemical and biological properties.
(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE: Contains different substituents on the aromatic rings, leading to variations in reactivity and applications.
Uniqueness
The presence of both methoxybenzyl and methoxyphenyl groups, along with the sulfonyl and 1,1-dioxide functionalities, makes this compound unique
Properties
IUPAC Name |
(3S,4R)-N-[(4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-25-15-5-3-14(4-6-15)11-20-18-12-27(21,22)13-19(18)28(23,24)17-9-7-16(26-2)8-10-17/h3-10,18-20H,11-13H2,1-2H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQWUHBTLWTBLC-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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